molecular formula C15H11FN4O2S3 B3011369 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392297-49-3

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3011369
CAS No.: 392297-49-3
M. Wt: 394.46
InChI Key: MUURFCCXDPMBAX-UHFFFAOYSA-N
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Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11FN4O2S3 and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) involved microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties, similar in structure to the compound . The synthesized compounds exhibited antimicrobial, antiurease, and antilipase activities, indicating their potential as leads for developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Docking Studies

Talupur et al. (2021) synthesized tetrazol-thiophene-2-carboxamides and assessed their antimicrobial properties through biological evaluation and molecular docking studies. This research underscores the compound's relevance in designing antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antinociceptive Activity

Shipilovskikh et al. (2020) investigated the antinociceptive activity of N-substituted thiophene derivatives, providing insights into the analgesic potential of similar compounds (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Thionation Reactions

Kaleta et al. (2006) explored thionation reactions using a fluorous analogue of Lawesson's reagent, leading to the synthesis of thiadiazoles among other compounds. This study highlights the chemical versatility and potential utility of thiophene derivatives in synthesizing various biologically active molecules (Kaleta, Makowski, Soós, & Dembinski, 2006).

Antibiotic and Antibacterial Drugs

Ahmed (2007) focused on synthesizing thiophene-2-carboxamide derivatives with antibiotic and antibacterial properties. This research aligns with the interest in developing new antimicrobial agents leveraging the structural framework of thiophene compounds (Ahmed, 2007).

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURFCCXDPMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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